molecular formula C17H11F4N3O4S B2470925 N-(4-fluoro-3-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide CAS No. 1105198-90-0

N-(4-fluoro-3-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide

Cat. No. B2470925
CAS RN: 1105198-90-0
M. Wt: 429.35
InChI Key: CDJIJCWVUSCUAA-UHFFFAOYSA-N
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Description

The compound “N-(4-fluoro-3-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide” is a complex organic molecule that contains several functional groups. These include a nitro group (-NO2), a fluoro group (-F), an amide group (-CONH2), and a trifluoromethyl group (-CF3). The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitro, fluoro, amide, and trifluoromethyl groups would likely have a significant impact on the compound’s overall structure .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the nitro group could potentially be reduced to an amine, and the amide group could participate in hydrolysis reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the highly electronegative fluorine atoms could affect the compound’s polarity and hence its solubility in different solvents .

Scientific Research Applications

Photoreactions of Flutamide Analogs

Studies have delved into the photoreactions of flutamide and its analogs, shedding light on their behavior under different conditions. For instance, the photoreactions of flutamide in acetonitrile and 2-propanol have been investigated to understand its stability and reaction pathways when exposed to UV light. This research highlights the compound's different photoreactions in varying solvents, contributing to a deeper understanding of its chemical behavior and potential applications in fields such as photochemistry and drug formulation stability (Watanabe, Fukuyoshi, & Oda, 2015).

Metabolic Studies of Flutamide

Another avenue of research involves the metabolism of flutamide, including the detection of new metabolites. These studies are crucial for understanding how the compound and its derivatives interact with biological systems, providing insights that are valuable for drug development and safety assessment. The detection of new N-oxidized metabolites of flutamide in human liver microsomes and the urine of prostate cancer patients is an example of such research, which contributes to our knowledge of the compound's pharmacokinetics and toxicology (Goda et al., 2006).

Antifungal Activity

The synthesis and evaluation of N-(alkyl/aryl)-2-(3-oxo-1,4-benzothiazin-2-yl)acetamide derivatives for antifungal activity represent another significant area of research. These studies aim to develop new compounds with potential applications in combating fungal infections, underscoring the chemical's versatility and its potential as a lead compound for the development of new antifungal agents. The antifungal activity of these synthesized compounds against various fungi showcases the potential therapeutic applications of these derivatives (Gupta & Wagh, 2006).

Mechanism of Action

Without specific context (such as whether this compound is being used as a drug, a catalyst, a polymer, etc.), it’s difficult to predict its mechanism of action .

Safety and Hazards

As with any chemical compound, handling “N-(4-fluoro-3-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide” would require appropriate safety precautions. Without specific information, it’s difficult to comment on the exact safety and hazards associated with this compound .

Future Directions

The potential applications and future directions for this compound would depend on its properties and how they can be utilized. It could potentially be of interest in fields such as medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

N-(4-fluoro-3-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F4N3O4S/c18-10-3-2-9(6-12(10)24(27)28)22-15(25)7-14-16(26)23-11-5-8(17(19,20)21)1-4-13(11)29-14/h1-6,14H,7H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDJIJCWVUSCUAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)NC(=O)C(S2)CC(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F4N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluoro-3-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide

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